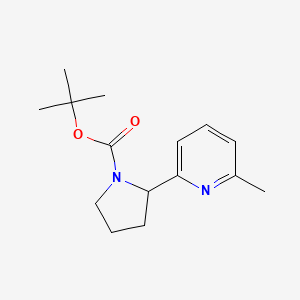![molecular formula C40H50F12FeP2 B11824251 Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- is a complex organometallic compound. It features a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its unique structure and the presence of phosphino groups, which are known for their electron-donating properties. The trifluoromethyl groups attached to the phenyl rings enhance the compound’s stability and reactivity.
Vorbereitungsmethoden
The synthesis of Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- typically involves the following steps:
Formation of the Ferrocene Core: The ferrocene core is synthesized by reacting cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the substitution.
Attachment of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide under controlled conditions to ensure selective substitution.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced ferrocene derivatives.
Substitution: The phosphino and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts such as palladium complexes. Major products formed from these reactions include various substituted ferrocenes and their derivatives.
Wissenschaftliche Forschungsanwendungen
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- exerts its effects involves its ability to donate and accept electrons. The phosphino groups enhance its electron-donating capacity, while the trifluoromethyl groups stabilize the compound. This dual functionality allows it to participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological molecules in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ferrocene derivatives with different substituents on the cyclopentadienyl rings. Examples include:
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-: This compound has a dimethylamino group instead of the dicyclohexylphosphino group, which affects its reactivity and applications.
Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(bis(3,5-dimethylphenyl)phosphino)ethyl]-, (1R)-: The presence of bis(3,5-dimethylphenyl)phosphino groups provides different electronic properties and steric effects.
The uniqueness of Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)- lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C40H50F12FeP2 |
|---|---|
Molekulargewicht |
876.6 g/mol |
IUPAC-Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40F12P2.C5H10.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h15-21,26-27,30-31H,2-14H2,1H3;1-5H2;/t21-,30?,31?;;/m1../s1 |
InChI-Schlüssel |
SACWJTPVZYRKJE-OMMBOKJQSA-N |
Isomerische SMILES |
C[C@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Kanonische SMILES |
CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
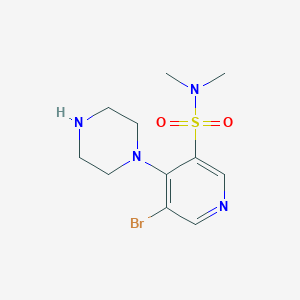
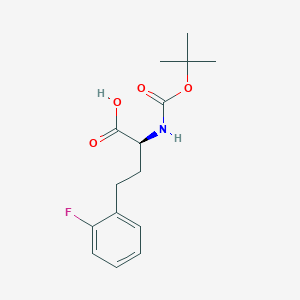
![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
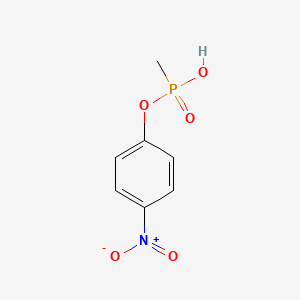

![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
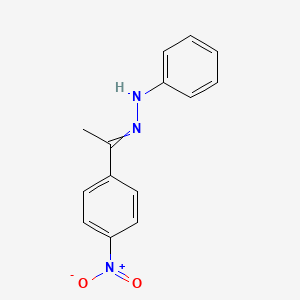
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)

